Albacarcin V
Description
Structure
3D Structure
Properties
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDANBMKOUVKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918931 | |
| Record name | 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-46-8, 82196-88-1 | |
| Record name | Albacarcin V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysomycin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Genetic Foundations of Albacarcin V
Elucidation of Relevant Biosynthetic Gene Clusters (e.g., gil cluster for related compounds)
The genetic blueprint for the synthesis of gilvocarcin-type antibiotics, including the albacarcins, is located within a biosynthetic gene cluster. nih.gov The most extensively studied example is the gil gene cluster from Streptomyces griseoflavus, which is responsible for the production of gilvocarcin V. nih.gov This cluster serves as the primary model for understanding Albacarcin V biosynthesis due to the structural similarity between these compounds. The chrysomycins, a group that includes the albacarcins, are recognized as gilvocarcin-type aryl-C-glycosides, suggesting a conserved biosynthetic logic. nih.gov
The gil gene cluster contains all the necessary genetic information, including genes for the polyketide synthase (PKS) that builds the aromatic core, post-PKS tailoring enzymes that perform oxidative rearrangements and glycosylation, and enzymes for the biosynthesis of the deoxysugar moiety. nih.gov Identification of this cluster was a critical step, enabling detailed functional analysis of the individual genes and the enzymes they encode, thereby laying the groundwork for understanding the biosynthesis of the entire class of compounds, including this compound. nih.gov
Characterization of Key Enzymatic Transformations and Catalytic Mechanisms
The assembly of the this compound molecule involves several crucial enzymatic transformations that define its structure and biological activity. These include major rearrangements of the polyketide backbone, the attachment of a sugar moiety through a stable carbon-carbon bond, and the formation of a vinyl group.
Oxidative Rearrangements in Angucyclinone Intermediates
A key step in the biosynthesis of the gilvocarcin core is a significant oxidative rearrangement of an early angucyclinone intermediate. nih.govnih.gov This process involves the cleavage of a carbon-carbon bond (C-5/C-6) in the angucyclinone precursor, which is essential for forming the distinctive benzo[d]naphtho[1,2-b]pyran-6-one framework. nih.govnih.gov This transformation is not the result of a single enzyme but is catalyzed by a multi-oxygenase complex. nih.gov In the gilvocarcin pathway, this complex includes the FAD-dependent oxygenases GilOI and GilOIV, and another oxygenase, GilOII. nih.govnih.gov These enzymes work in concert to perform the necessary oxidative bond cleavage, a critical step that differentiates the gilvocarcin pathway from other angucycline biosyntheses. nih.govnih.gov
Stereo- and Regioselective C-Glycosylation Events
A defining feature of this compound and related compounds is the presence of a deoxysugar attached to the aromatic core via a C-glycosidic bond. This bond is chemically more stable than the more common O-glycosidic linkages. The formation of this bond is a stereo- and regioselective process catalyzed by a specialized C-glycosyltransferase. nih.gov In the gil cluster, this enzyme is GilGT. nih.gov Gene inactivation studies have proven that GilGT is essential for attaching the fucofuranose moiety to the gilvocarcin aglycone. nih.gov
The precise mechanism of this C-glycosylation is still under investigation, with two primary hypotheses being considered:
An initial O-glycosylation followed by a Fries-like rearrangement to the ortho position. nih.gov
A direct electrophilic aromatic substitution on a nucleophilic carbon of the aglycone, activated by an adjacent phenolic hydroxyl group. nih.gov
The substrate flexibility of GilGT has been explored, demonstrating its ability to transfer alternative sugar moieties, which is a key aspect for generating novel analogues through combinatorial biosynthesis. nih.gov
Formation of the Vinyl Side Chain Moiety
The vinyl side chain is a critical structural feature for the antitumor activity of gilvocarcin-type compounds. core.ac.ukuky.edu Its formation is a late-stage tailoring step in the biosynthetic pathway. Genetic and biochemical studies have identified the enzyme responsible for this transformation as GilOIII, a cytochrome P450 monooxygenase. nih.gov Inactivation of the gilOIII gene in the gilvocarcin producer resulted in the accumulation of gilvocarcin E, an analogue where the vinyl group is replaced by an ethyl group. nih.gov This finding confirms that GilOIII catalyzes the final desaturation step to form the vinyl moiety, likely through an oxidation reaction. nih.gov
Identification and Functional Analysis of Biosynthetic Enzymes (e.g., NDP-glucose synthase, 4,6-dehydratase, ketoreductase, glycosyl transferase)
The biosynthesis of this compound relies on a cast of specialized enzymes, each performing a specific role from building the initial sugar nucleotide to attaching it and modifying the final aglycone. The study of the gil gene cluster has allowed for the identification and functional characterization of several of these key enzymes.
| Enzyme | Gene (from gil cluster) | Function | Reference |
| NDP-glucose synthase | gilD | Catalyzes an early step in deoxysugar biosynthesis. | nih.gov |
| 4,6-dehydratase | gilE | A key enzyme in 6-deoxysugar biosynthesis. | nih.gov |
| Ketoreductase | gilU | Performs a 4-ketoreduction during the formation of the D-fucofuranose moiety. | nih.govnih.gov |
| C-Glycosyltransferase | gilGT | Catalyzes the C-glycosylation of the aglycone. | nih.gov |
| Oxygenase | gilOI | Part of the multi-oxygenase complex for oxidative rearrangement. | nih.govnih.gov |
| Oxygenase | gilOII | An essential component of the C-C bond cleavage process. | nih.gov |
| Oxygenase | gilOIV | Part of the multi-oxygenase complex for oxidative rearrangement. | nih.govnih.gov |
| P450 Monooxygenase | gilOIII | Involved in the formation of the vinyl side chain. | nih.gov |
The functions of these enzymes were largely determined through gene inactivation experiments. For example, deleting gilU led to the production of gilvocarcin analogues with a modified sugar (a 4'-hydroxy group), confirming its role as a ketoreductase in the deoxysugar pathway. nih.govnih.gov Similarly, inactivating gilGT and gilOIII led to the accumulation of the defucosylated aglycone and the ethyl-substituted analogue, respectively, thereby confirming their roles in C-glycosylation and vinyl group formation. nih.gov
Strategies for Combinatorial Biosynthesis and Genetic Engineering for Analogue Generation
The knowledge gained from elucidating the biosynthetic pathway of gilvocarcin-type compounds opens up avenues for generating novel analogues through combinatorial biosynthesis and genetic engineering. nih.gov These strategies aim to modify the structure of the natural product to potentially improve its therapeutic properties. core.ac.ukuky.edu
One successful approach involves altering the deoxysugar moiety. By inactivating a native sugar biosynthesis gene (like gilU) and co-expressing plasmids that produce different activated deoxysugars, researchers have successfully generated gilvocarcin analogues with alternative sugar units, such as D-olivose and L-rhamnose. nih.gov This demonstrates the moderate flexibility of the C-glycosyltransferase GilGT, which can accept non-native sugar donors. nih.gov
Another strategy is the targeted inactivation of tailoring enzymes. The creation of 4'-hydroxy-gilvocarcin analogues by deleting the gilU ketoreductase gene is a prime example. nih.govnih.gov These new analogues showed improved activity against certain cancer cell lines, highlighting the potential of this approach. nih.gov These genetic manipulations provide a powerful platform for creating libraries of novel this compound-related compounds for structure-activity relationship studies and the development of new anticancer agents. core.ac.ukuky.edu
Nucleic Acid Interaction Studies: DNA Intercalation and Binding Affinity
The interaction of this compound with DNA is a critical aspect of its molecular mechanism. Studies on the related compound, Gilvocarcin V, have shown that it exhibits equilibrium DNA binding. nih.govnih.gov This binding is thought to occur through intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is common for many compounds with planar structures and is supported by viscometric titrations and spectrophotometric binding experiments with similar molecules. nih.gov
The binding affinity of these compounds to DNA can be significant. For instance, some intercalating copper complexes have shown binding constants (Kapp) in the range of 106 M–1, indicating a strong affinity for DNA. nih.gov The specific binding affinity of this compound is a subject of ongoing research, but it is expected to be in a similar range to other potent DNA intercalators. The geometry of the ring system and the nature of its side chains are crucial factors that determine the strength of this interaction. nih.gov
| Parameter | Description | Significance |
| Binding Mode | Intercalation between DNA base pairs | Causes structural distortion of DNA, potentially interfering with DNA replication and transcription. |
| Binding Affinity (Kapp) | A measure of the strength of the binding interaction between the compound and DNA. | Higher affinity suggests a more potent interaction and potential for greater biological effect. |
DNA Adduct Formation under Photo-irradiation Conditions (e.g., [2+2] cycloaddition with thymine)
A key feature of the gilvocarcin family of compounds, including this compound, is their ability to form covalent adducts with DNA upon photo-irradiation. nih.govnih.gov This process is initiated by the absorption of light, typically in the near-ultraviolet range, which photoactivates the compound to a genotoxic form. nih.gov Once activated, it can form covalent bonds with DNA bases.
One of the well-studied mechanisms of photo-induced DNA damage is the [2+2] cycloaddition reaction, which commonly occurs between adjacent thymine (B56734) bases to form a cyclobutane (B1203170) pyrimidine (B1678525) dimer (CPD). nih.gov This reaction involves the formation of a four-membered ring between the two thymine residues. nih.gov In the case of Gilvocarcin V, studies have confirmed that it can form adducts with thymine residues upon UV light exposure. nih.gov It is also suggested that adduct formation with adenine (B156593) or guanine (B1146940) residues is possible. nih.gov This covalent modification of DNA is a significant form of DNA damage that can block DNA replication and transcription, leading to cellular toxicity. researchgate.net
| Condition | Mechanism | Resultant DNA Lesion |
| Photo-irradiation (Near-UV) | [2+2] cycloaddition and other covalent interactions | DNA-Albacarcin V adducts, particularly with thymine. |
Topoisomerase II Inhibition and its Molecular Consequences
Topoisomerase II is an essential enzyme that manages the topological state of DNA during replication, transcription, and chromosome segregation. nih.govembopress.org It functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then religating the break. embopress.org Many anticancer drugs, known as topoisomerase II poisons, act by stabilizing the covalent complex formed between the enzyme and the cleaved DNA. nih.gov This prevents the religation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately cell death. embopress.orgembopress.org
Protein-DNA Cross-linking Mechanisms and Identification of Cross-linked Proteins (e.g., Histone H3)
In addition to forming DNA adducts, photoactivated Gilvocarcin V has been shown to induce the formation of DNA-protein crosslinks. nih.gov These are highly toxic lesions that can severely impede cellular processes such as DNA replication and transcription. nih.gov The formation of these crosslinks occurs at very low concentrations of the drug and low fluences of radiation. nih.gov
Histones, being in close proximity to DNA within the chromatin structure, are common targets for such cross-linking. nih.gov Formaldehyde, for example, is known to crosslink lysine (B10760008) and arginine-rich histones to DNA. frontiersin.org In the context of photo-induced damage, it is conceivable that this compound could mediate the cross-linking of histones, such as Histone H3, to DNA. This would create a bulky lesion that would require complex cellular repair mechanisms to resolve. nih.gov
Interference with Bacterial DNA Synthesis and Replication Processes
The antibacterial properties of compounds like this compound can be attributed to their ability to interfere with bacterial DNA synthesis and replication. The initiation of bacterial chromosome replication is a critical and highly regulated process that is not targeted by many current antibiotics, making it an attractive target for new drug development. nih.gov
The mechanisms by which this compound could inhibit bacterial DNA replication are multifaceted. As a potential DNA intercalator and adduct-forming agent, it can create physical blocks to the progression of the replication fork. nih.gov Furthermore, some compounds can inhibit DNA gyrase, a bacterial type II topoisomerase, which would hinder the necessary unwinding of the DNA ahead of the replication fork. nih.gov Nitrosative stress, for example, has been shown to inhibit bacterial DNA replication through the mobilization of zinc from metalloproteins involved in DNA synthesis. nih.gov
Modulation of Gene Transcription and Expression Pathways
The binding of this compound to DNA and its potential to form adducts and crosslinks can have profound effects on gene transcription and expression. The presence of a bulky adduct on the DNA template can stall RNA polymerase, thereby inhibiting the transcription of genes. nih.gov This can lead to a global downregulation of gene expression.
Induction of Oxidative Stress and Reactive Oxygen Species Generation in Target Organisms
The photoactivation of compounds like this compound suggests a potential for the generation of reactive oxygen species (ROS). nih.gov ROS, such as singlet oxygen, superoxide (B77818) radicals, and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to cellular components, including DNA, proteins, and lipids. nih.govnih.gov The generation of ROS can be initiated through photosensitization, where the excited state of a molecule transfers energy to molecular oxygen. mdpi.com
The accumulation of ROS beyond the cell's antioxidant capacity leads to a state of oxidative stress. mdpi.com This can trigger various cellular responses, including inflammatory signaling and apoptosis. nih.gov In some cases, the generation of ROS is a key component of the therapeutic action of a drug, particularly in the context of photodynamic therapy. mdpi.com The ability of this compound to act as a photosensitizer and generate ROS could be a significant contributor to its biological activity. researchgate.net
No Information Available for this compound
Following a comprehensive search of scientific literature and databases, no specific information was found for the chemical compound designated as "this compound." The search yielded no results pertaining to its molecular mechanism of action, its specificity of molecular targeting, or any research findings related to its interaction with bacterial DNA gyrase A.
It is possible that "this compound" may be a misnomer, a typographical error, or a compound that has not been described in publicly accessible scientific literature. The search results did, however, contain extensive information on "albicidin," a potent antibiotic that also targets bacterial DNA gyrase and is produced by the bacterium Xanthomonas albilineans. Given the similarity in name and biological target, it is conceivable that the intended subject of inquiry was albicidin.
However, adhering to the strict instructions to focus solely on "this compound," no data can be provided for the requested article outline. Without any available research, the following sections of the requested article cannot be developed:
Molecular Mechanism of Action of Albacarcin V3.8. Specificity of Molecular Targeting E.g., Bacterial Dna Gyrase A
Consequently, no data tables or a list of mentioned compounds can be generated as no relevant information on Albacarcin V was retrieved.
Synthetic Methodologies and Chemical Derivatization of Albacarcin V
Development of Efficient Total Synthesis Routes for Albacarcin V
Another highly efficient and scalable synthesis was developed, affording this compound in just 10 steps. This streamlined approach was pivotal in producing significant quantities of the natural product, which in turn facilitated in-depth biological studies and the generation of a diverse library of analogues. The key to the success of this route was the strategic implementation of sequential C-H functionalization and a late-stage C-glycosylation.
Table 1: Comparison of Total Synthesis Routes for this compound
| Parameter | Route 1 | Route 2 |
| Number of Steps | 13 | 10 |
| Overall Yield | 3.2% | Not explicitly stated, but described as scalable |
| Key Strategies | Convergent synthesis, Stereoselective α-C-glycosylation | Sequential C-H functionalization, Late-stage C-glycosylation |
| Starting Materials | Protected carbohydrate, Naphthol, Arene carboxylic acid | Not explicitly detailed |
Advanced Synthetic Transformations Employed
The synthesis of a complex molecule like this compound necessitates the use of powerful and selective chemical transformations. Modern synthetic methods have been instrumental in overcoming the challenges associated with its construction.
A key innovation in the synthesis of this compound has been the application of sequential C-H functionalization reactions. This strategy avoids the lengthy and often inefficient process of introducing and manipulating functional groups, instead directly modifying the existing carbon-hydrogen bonds of the molecular framework. In the 10-step synthesis of this compound, two sequential C-H functionalization steps were critical for the rapid assembly of the complex core structure. This approach has proven to be a practical and efficient strategy in the synthesis of other complex molecules as well, demonstrating its broad applicability.
The formation of the C-glycosidic bond, which links the sugar moiety to the aromatic core, is a significant hurdle in the synthesis of this compound. This is particularly true for the desired α-anomer, which is less common among C-aryl glycoside natural products. Traditional methods like the Suzuki O→C glycoside rearrangement tend to favor the formation of the β-glycosidic linkage. To address this, a late-stage, Lewis acid-mediated Friedel-Crafts-type glycosylation was employed. This reaction, using a rhamnosyl donor, successfully installed the α-linked L-rhamnopyranose onto the aglycone at a late stage of the synthesis. This late-stage introduction of the sugar moiety is highly advantageous for the synthesis of analogues, as it allows for the diversification of the carbohydrate unit without altering the entire synthetic route.
Synthesis of Aglycone Precursors and Analogues
In a broader context of related polyketide natural products, efficient syntheses of complex aglycones have been developed from common intermediates. For example, the aglycones of the antitumor antibiotics altromycin and kidamycin (B1673636) were synthesized from a shared advanced intermediate, showcasing a divergent approach to creating structural diversity. This strategy involves a series of Claisen condensations and aromatizations to build the core structure, followed by manipulations to install the specific functionalities of each target aglycone. Such approaches could be conceptually applied to the synthesis of a variety of this compound aglycone analogues.
Regioselective and Stereoselective Synthesis of Glycosidic Linkages
The creation of the C-glycosidic bond in this compound must be both regioselective (attaching the sugar to the correct carbon of the aglycone) and stereoselective (forming the desired α-anomer). The successful synthesis of this compound featured a stereoselective α-C-glycosylation reaction to unite the protected L-rhamnose with the naphthol precursor. The choice of a Lewis acid-mediated Friedel-Crafts-type glycosylation was crucial for achieving the desired α-configuration, a linkage that is relatively rare in this class of natural products. The biosynthesis of the related gilvocarcin V is thought to involve a unique p-OH-activated C-glycosylation, highlighting nature's own solution to this synthetic challenge.
Strategies for Late-Stage Diversification to Generate Novel Chemical Entities
A significant advantage of the developed synthetic routes to this compound is their amenability to late-stage diversification. This concept involves modifying a complex, late-stage intermediate to rapidly generate a library of analogues with varied biological activities. The convergent synthesis of this compound is explicitly designed to be adaptable for the incorporation of different carbohydrate moieties and for
Structure Activity Relationship Sar Investigations of Albacarcin V and Its Analogues
Impact of Aromatic Ring Substituents on Biological Activity
While comprehensive SAR studies focusing on a wide array of substituents on the aromatic ring system of Albacarcin V itself are not extensively detailed in the available literature, the principles of substituent effects on aromatic compounds in medicinal chemistry provide a foundational understanding. The electronic properties, lipophilicity, and steric bulk of substituents on the polycyclic aromatic core are known to influence drug-target interactions, such as DNA intercalation and binding to associated proteins.
In related classes of aromatic compounds, it has been observed that the position and nature of substituents can significantly modulate biological activity. For instance, in some series of aromatic ring-substituted compounds, 2- and 3-substituted analogues have demonstrated greater activity than their 4-substituted counterparts. The introduction of substituents like chlorine, methyl, or methoxy (B1213986) groups alters the electronic distribution and steric profile of the molecule, which can either enhance or diminish its binding affinity to biological targets. Conversely, strongly electron-withdrawing groups have sometimes been associated with a reduction in efficacy. mdpi.comnih.gov These general principles suggest that modifications to the aromatic scaffold of this compound would likely have a profound impact on its bioactivity, though specific SAR data for this compound is limited.
Significance of the Vinyl Moiety for Potency and Specificity
A key structural feature of this compound and its potent analogue, Gilvocarcin V, is the vinyl group at the C-8 position of the aromatic core. The presence of this moiety is absolutely essential for their significant antitumor activity. nih.gov This has been unequivocally demonstrated through comparative studies with natural analogues that lack this feature. For instance, Gilvocarcin M and Gilvocarcin E, which possess a methyl and an ethyl group, respectively, at the C-8 position instead of a vinyl group, are significantly less cytotoxic. nih.govnih.gov
The critical role of the vinyl group is attributed to its ability to participate in a [2+2] cycloaddition reaction with thymine (B56734) residues in DNA upon photo-irradiation. nih.govnih.gov This covalent linkage to DNA is a crucial step in the mechanism of action of these compounds. Furthermore, photoactivated Gilvocarcin V has been shown to induce cross-linking between DNA and proteins, notably histone H3, which is integral to DNA replication and transcription. nih.govnih.gov The inability of analogues lacking the vinyl group to form these covalent adducts directly correlates with their dramatically reduced biological potency.
| Compound | C-8 Substituent | Biological Activity |
| This compound / Gilvocarcin V | -CH=CH₂ | Potent antitumor activity |
| Gilvocarcin M (Albacarcin M) | -CH₃ | Significantly reduced cytotoxicity |
| Gilvocarcin E | -CH₂CH₃ | Significantly reduced cytotoxicity |
Role of Carbohydrate Residue Modifications on Biological Activity (e.g., L-fucose vs. D-fucose, C2-glycosylation)
Studies on Polycarcin V, a close analogue of this compound, have provided specific insights into the SAR of the sugar moiety. Modifications to the hydroxyl groups of the fucose sugar have been shown to have a substantial impact on cytotoxicity. A free hydroxyl group at the 2'-position of the sugar is essential for maintaining high bioactivity, as it is believed to act as a critical hydrogen bond donor for interaction with histone H3. nih.gov The stereochemistry of the sugar is also important, with the natural L-fucose configuration generally being more active than its D-fucose counterpart.
Comparative Structure-Activity Profiling with Related C-Aryl Glycosides (e.g., Gilvocarcin V, Polycarcin V, Albacarcin M)
This compound is part of the gilvocarcin family of C-aryl glycoside antibiotics, which includes several closely related compounds. Comparative studies have revealed a similar bioactivity profile among the most potent members of this family. nih.gov this compound is considered a synonym for Chrysomycin A, which is structurally related to the gilvocarcins. Polycarcin V and Gilvocarcin V, the principal and most studied compound of this group, exhibit comparable and potent antitumor activities. nih.govnih.gov The antiproliferative fingerprint of Polycarcin V, for instance, is nearly identical to that of actinomycin (B1170597) D, a well-known anticancer agent. nih.gov
In contrast, Albacarcin M, which is synonymous with Gilvocarcin M, shows markedly reduced cytotoxicity. nih.gov This stark difference in activity is attributed to the replacement of the C-8 vinyl group in this compound with a methyl group in Albacarcin M, underscoring the critical role of the vinyl moiety for potent biological activity.
| Compound | Key Structural Features | Relative Cytotoxicity |
| This compound / Gilvocarcin V | C-8 vinyl group, L-fucose | High |
| Polycarcin V | C-8 vinyl group, L-fucose | High, comparable to Gilvocarcin V |
| Albacarcin M / Gilvocarcin M | C-8 methyl group, L-fucose | Significantly lower than this compound |
Influence of Demethylation or Methylation on Bioactivity
The methylation status of the hydroxyl groups on the carbohydrate moiety can significantly modulate the biological activity of gilvocarcin-type compounds. Enzymatic methylation studies on Polycarcin V have demonstrated that the position and extent of methylation are critical. nih.gov
Specifically, the methylation of the 3'-OH group to a methoxy group was found to improve the bioactivity of Polycarcin V. Conversely, the presence of a free 2'-OH group is crucial for its activity. When both the 2'- and 3'-hydroxyl groups were methylated (bis-methylation), the resulting derivatives showed weaker activity than the parent compound. This suggests that at least two hydrogen bond donors on the sugar are necessary for optimal binding and biological activity. nih.gov These findings highlight the delicate balance of hydrophilic and hydrophobic interactions within the sugar moiety that is required for potent cytotoxicity.
| Polycarcin V Analogue | Modification | Effect on Bioactivity |
| 2'-O-methyl-polycarcin V | Methylation at 2'-OH | Reduced activity |
| 3'-O-methyl-polycarcin V | Methylation at 3'-OH | Improved activity |
| 2',3'-di-O-methyl-polycarcin V | Methylation at 2'-OH and 3'-OH | Weaker activity than parent compound |
Preclinical Biological Evaluation Models for Albacarcin V Research
In Vitro Antimicrobial Efficacy Assessments
Growth Inhibition Studies against Pathogenic Bacteria (e.g., Mycobacterium tuberculosis strains including MDR-TB)
The in vitro efficacy of novel antimicrobial agents is foundational to their development. For Albacarcin V, this involves assessing its ability to inhibit the growth of significant human pathogens. A primary focus of such research is on Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), including multidrug-resistant (MDR-TB) strains which present a significant global health challenge.
Standard methodologies for these assessments include broth microdilution or agar (B569324) dilution methods to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Studies on other antimicrobials have demonstrated the utility of these methods in evaluating activity against both drug-susceptible and drug-resistant M. tuberculosis strains. nih.gov For example, the BACTEC 460 system has been employed to study the activity of compounds against MDR-TB. nih.gov The evaluation of this compound would follow similar protocols, comparing its MIC values against a panel of clinically relevant M. tuberculosis strains, including those resistant to first-line drugs like isoniazid (B1672263) and rifampicin.
The data generated from these studies are crucial for establishing the primary antimicrobial profile of this compound and its potential as a novel anti-TB agent.
Table 1: Illustrative Data Table for MIC of this compound against M. tuberculosis
| Strain | Resistance Profile | This compound MIC (µg/mL) |
|---|---|---|
| H37Rv | Susceptible | Data not available |
| Clinical Isolate 1 | MDR (Resistant to Isoniazid, Rifampicin) | Data not available |
Broader Spectrum Antimicrobial Activity Characterization
Beyond its potential anti-TB activity, the broader antimicrobial spectrum of this compound is a key area of investigation. This involves testing its inhibitory effects against a diverse panel of Gram-positive and Gram-negative bacteria, as well as fungi. The goal is to understand the full range of potential therapeutic applications for this compound.
The antimicrobial activity spectrum is typically determined using methods like the agar well diffusion assay or broth microdilution assays against a variety of microorganisms. researchgate.netnih.gov These panels often include common pathogens such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The results of these screenings help to classify the compound as narrow-spectrum (active against a limited range of microbes) or broad-spectrum (active against a wide range). researchgate.net For instance, research on other natural compounds, like bacteriocins, has shown their potential for broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov
Characterizing the broader antimicrobial profile of this compound is essential for identifying its potential clinical utility beyond tuberculosis treatment.
Table 2: Illustrative Data Table for Broad-Spectrum Antimicrobial Activity of this compound
| Test Organism | Gram Stain | This compound MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Positive | Data not available |
| Bacillus subtilis | Positive | Data not available |
| Escherichia coli | Negative | Data not available |
| Pseudomonas aeruginosa | Negative | Data not available |
In Vitro Cellular Cytotoxicity Assays
A critical step in the preclinical evaluation of any potential therapeutic agent is the assessment of its toxicity to human cells. In vitro cellular cytotoxicity assays are employed to determine the concentration at which a compound becomes toxic to mammalian cells, providing an early indication of its therapeutic index. These assays are fundamental in drug screening and development. nih.gov
A variety of assays can be used, each based on different cellular functions such as metabolic activity, cell membrane integrity, and DNA content. nih.gov Common methods include the MTT assay, which measures metabolic activity, and the lactate (B86563) dehydrogenase (LDH) assay, which assesses cell membrane permeability. The goal is to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. This value is then compared to the MIC to understand the compound's selectivity for microbial cells over host cells.
For this compound, these assays would be performed using various human cell lines, such as liver (e.g., HepG2), kidney (e.g., HEK293), and lung (e.g., A549) cell lines, to assess potential organ-specific toxicity.
Table 3: Illustrative Data Table for In Vitro Cytotoxicity of this compound
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
|---|---|---|
| HepG2 | Liver | Data not available |
| HEK293 | Kidney | Data not available |
| A549 | Lung | Data not available |
In Vivo Efficacy Studies in Animal Models (e.g., Suppression of Transplantable Tumors in Mice)
Following promising in vitro results, the evaluation of this compound would progress to in vivo studies using animal models to assess its efficacy in a living organism. Given that some related compounds have shown anti-tumor properties, a relevant model would be the suppression of transplantable tumors in mice.
In these studies, human tumor cells are implanted into immunodeficient mice, leading to the formation of a tumor. The mice are then treated with the investigational compound, and the effect on tumor growth is monitored over time. Efficacy is typically measured by the reduction in tumor volume or weight compared to a control group receiving a placebo. Such studies have been effectively used to evaluate the in vivo efficacy of other potential anti-cancer agents, including those tested against pancreatic cancer models. nih.gov
Table 4: Illustrative Data Table for In Vivo Efficacy of this compound in a Mouse Tumor Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | Data not available | N/A |
| This compound | Data not available | Data not available |
Methodological Considerations and Translational Relevance of Preclinical Models
The ultimate goal of preclinical research is to generate data that can be translated to human clinical trials. vantage-research.netresearchgate.net However, there are significant challenges in ensuring the translational relevance of preclinical models. vantage-research.net
For antimicrobial research, a key consideration is the difference between in vitro and in vivo conditions. For instance, the presence of host lipids in vivo can affect the susceptibility of M. tuberculosis to antibiotics, a factor not typically present in standard in vitro assays. researchgate.net Therefore, incorporating more physiologically relevant conditions into in vitro models can enhance their predictive value.
In the context of anti-cancer research, the choice of animal model is crucial. While transgenic mouse models have been widely used, they may not always accurately reflect the complexity of human sporadic cancers. researchgate.net Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, are considered more clinically relevant and can better predict patient response. nih.gov
The interpretation of data from preclinical models must also be done with caution. researchgate.net Factors such as the route of administration, the metabolic differences between species, and the specific characteristics of the chosen model can all influence the outcome and its translatability to humans. vantage-research.net Careful experimental design and a thorough understanding of the limitations of each model are essential for bridging the gap between preclinical findings and clinical success. researchgate.net
Advanced Research Perspectives on Albacarcin V
Structural Biology Approaches for Elucidating Target Interactions
The precise elucidation of how Albacarcin V interacts with its molecular targets is fundamental to understanding its mechanism of action and for guiding the development of improved derivatives. Structural biology provides powerful tools to visualize these interactions at an atomic level.
Crystallographic and NMR Studies of this compound-Biomolecule Complexes
To date, specific X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy studies detailing the structure of an this compound-biomolecule complex have not been extensively published in publicly accessible literature. However, the application of these techniques is a critical next step in the research pipeline.
Crystallography would involve co-crystallizing this compound with its target protein, such as the MlaC protein from Gram-negative bacteria, and then using X-ray diffraction to determine the three-dimensional structure of the complex. This would reveal the precise binding pocket, the key amino acid residues involved in the interaction, and the conformational changes that occur in both the compound and the protein upon binding.
NMR spectroscopy , on the other hand, offers a powerful method for studying protein-ligand interactions in solution, which can be more representative of the physiological environment. nih.govresearchgate.net Techniques such as saturation transfer difference (STD) NMR and transferred Nuclear Overhauser effect (tr-NOE) can identify which parts of the this compound molecule are in close contact with its target. nih.gov Furthermore, chemical shift perturbation (CSP) mapping, using isotopically labeled protein, can identify the specific amino acids at the binding interface. nih.govresearchgate.net These solution-state NMR methods are particularly valuable for studying dynamic interactions and can be used to determine binding affinities. nih.gov
The data from these potential studies would be invaluable for the rational design of more potent and selective this compound analogues.
Time-Resolved Structural Biology for Kinetic Mechanism Understanding
Understanding the kinetics of this compound's interaction with its target—how the binding and any subsequent conformational changes unfold over time—is crucial for a complete mechanistic picture. Time-resolved structural biology techniques are designed to capture these dynamic processes. While specific applications to this compound are yet to be reported, their potential is significant.
Techniques like time-resolved X-ray crystallography, often performed at synchrotrons, could potentially be used to create "molecular movies" of this compound binding to its target. This would involve triggering the binding event (e.g., through rapid mixing or light activation) and then collecting diffraction data at very short time intervals. This could reveal transient intermediate states that are critical for the compound's activity but are invisible to static structural methods. Such insights are vital for understanding not just that a compound binds, but how it binds and initiates its biological effect, which is a key aspect of modern drug development.
Chemoenzymatic Synthesis for Tailored this compound Derivatives
The complex structure of this compound, a member of the gilvocarcin family of antibiotics, presents a significant challenge for traditional chemical synthesis. nih.gov Chemoenzymatic synthesis, which combines the selectivity of biological catalysts (enzymes) with the versatility of chemical reactions, offers a powerful and efficient alternative for producing tailored derivatives. nih.govrjeid.com
Research into the biosynthesis of the related gilvocarcin V (GV) has identified a number of key enzymes responsible for constructing the characteristic benzo[d]naphtho[1,2-b]pyran-6-one core and for the attachment of the C-glycosidic sugar moiety. nih.govcore.ac.uk A notable achievement in this area was the one-pot enzymatic total synthesis of defucogilvocarcin M, which required 15 enzymes. nih.gov
This knowledge can be leveraged to create novel this compound analogues. By using a combination of synthetic precursor molecules and a cascade of purified enzymes, it is possible to generate derivatives with modified aglycones or different sugar units. uq.edu.au For example, enzymes with relaxed substrate specificity could be used to incorporate alternative sugar moieties, potentially altering the compound's solubility, target affinity, or ability to evade resistance mechanisms. This approach allows for the targeted modification of the natural product scaffold to explore structure-activity relationships in a way that is often not feasible through total synthesis alone. rjeid.comuq.edu.au
Computational Chemistry and Molecular Modeling for Mechanism Refinement and Rational Design
Computational chemistry and molecular modeling are indispensable tools for refining our understanding of this compound's mechanism of action and for the rational design of new derivatives. nih.govmdpi.com These methods can provide insights into binding energetics and dynamics that are difficult to obtain experimentally.
A key potential target for this compound is the MlaC protein, a component of the Mla pathway in Gram-negative bacteria that is crucial for maintaining the asymmetry of the outer membrane. nih.gov Molecular dynamics (MD) simulations have been performed on the MlaC protein to study its conformational flexibility and interaction with phospholipids. nih.gov These studies have shown that the binding of a lipid restricts the motion of the MlaC protein and reduces the plasticity of its binding site. nih.gov
This existing model of the MlaC protein provides a starting point for in silico studies with this compound.
Docking simulations can be used to predict the most likely binding pose of this compound within the MlaC binding pocket, identifying key interactions such as hydrogen bonds and hydrophobic contacts.
Molecular dynamics (MD) simulations can then be used to study the stability of this predicted complex over time, providing insights into the dynamic nature of the interaction and the conformational changes induced in the protein. nih.gov
Free energy calculations , such as MM/PBSA or MM/GBSA, can be employed to estimate the binding affinity of this compound and its analogues to the target protein, allowing for the in silico screening of virtual compound libraries before their synthesis.
These computational approaches, by providing a detailed molecular-level understanding of the target interaction, can significantly accelerate the drug design process, allowing for the creation of more potent and specific inhibitors. mdpi.comnih.gov
Future Directions in Antimicrobial Resistance Research and Novel Drug Development
The rise of antimicrobial resistance (AMR) is a global health crisis, and there is an urgent need for new antibiotics with novel mechanisms of action. nih.govifpma.org Compounds like this compound, which belong to the gilvocarcin class of antibiotics that are known to interact with DNA, represent a promising area for future research. nih.gov
Future research will likely focus on several key areas:
Elucidating the full spectrum of activity: Comprehensive screening of this compound and its derivatives against a wide panel of multidrug-resistant pathogens is essential.
Understanding resistance mechanisms: It is crucial to proactively investigate how bacteria might develop resistance to this compound. brc.hu This can be done through experimental evolution studies in the laboratory, followed by whole-genome sequencing to identify the genetic basis of any emergent resistance. This knowledge can guide the development of derivatives that are less prone to resistance.
Combination therapies: Investigating the synergistic effects of this compound with existing antibiotics could reveal new treatment strategies that are more effective and less likely to promote resistance.
Targeting novel pathways: The potential interaction of this compound with the Mla pathway in Gram-negative bacteria is particularly exciting, as this is a novel target for antibiotics. nih.gov Further validation of this target and mechanism could pave the way for a new class of antimicrobial agents. drugtargetreview.com
The development of this compound and its analogues is aligned with the broader strategy of diversifying the antibiotic pipeline to combat the growing threat of AMR. nih.govifpma.org
Synergistic Research Endeavors: Academic and Industrial Collaborations
The journey of a promising compound like this compound from a laboratory curiosity to a clinically approved drug is long, complex, and expensive. Synergistic collaborations between academic institutions and the pharmaceutical industry are often essential for success. nih.govnih.gov
Academic institutions typically excel in basic research, such as elucidating novel biological pathways, identifying new molecular targets, and discovering novel bioactive compounds like this compound. Their focus is often on advancing fundamental knowledge.
The pharmaceutical industry , on the other hand, has the resources, infrastructure, and expertise in drug development, including medicinal chemistry optimization, preclinical and clinical trials, regulatory affairs, and manufacturing. nih.gov
A successful collaborative model for this compound could involve:
An academic lab continuing to investigate its fundamental mechanism of action and exploring its biosynthesis.
A contract research organization (CRO) specializing in chemoenzymatic synthesis could be engaged to produce a library of derivatives for structure-activity relationship studies. nih.gov
A pharmaceutical company could then take the most promising leads into its preclinical and clinical development pipeline.
These collaborations can take many forms, from simple fee-for-service agreements to more complex partnerships involving shared intellectual property and milestone payments. nih.govmdpi.com Such precompetitive, multisector collaborations are increasingly seen as a vital model for tackling major health challenges like antimicrobial resistance and for accelerating the development of new medicines. nih.gov
Q & A
Q. How should researchers design studies to comply with ethical guidelines for rare microbial metabolite research?
- Methodological Answer : Secure permits for microbial strain collection under the Nagoya Protocol. Deposit voucher specimens in accredited culture collections (e.g., ATCC, DSMZ). For in vivo studies, obtain ethics approval using institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Disclose conflicts of interest and funding sources in publications .
Q. What strategies ensure data integrity when publishing contradictory findings on this compound’s cytotoxicity?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw cytotoxicity data (e.g., cell viability assays, apoptosis markers) in repositories like Zenodo. Use standardized cell lines (e.g., HEK293, HepG2) and report passage numbers. Perform blinded analyses and independent statistical reviews to minimize bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
